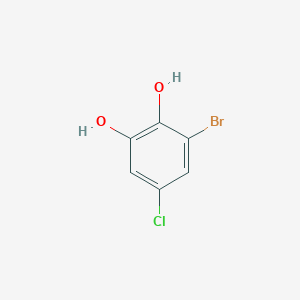

3-Bromo-5-chlorobenzene-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDVOQBFSGTTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590871 | |

| Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180995-18-0 | |

| Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 3-Bromo-5-chlorobenzene-1,2-diol

[1]

Executive Summary & Core Challenge

The precise structural assignment of mixed-halogenated catechols is a non-trivial analytical challenge due to the electronic similarity of chlorine and bromine substituents and the high symmetry potential of the benzene scaffold.

For This compound , the primary risk is misidentification with its regioisomer, 3-Chloro-5-bromobenzene-1,2-diol .[1] Standard 1H NMR is often insufficient for conclusive differentiation due to overlapping chemical shift ranges.

This guide establishes a Self-Validating Protocol relying on two pillars:

-

Retrosynthetic Verification: Fixing regiochemistry via a directed precursor (Dakin Oxidation).

-

Heavy-Atom NMR Diagnostics: Utilizing the "Heavy Atom Effect" in 13C NMR to distinguish C-Br from C-Cl sites.[1]

Synthesis-Driven Structural Confirmation

To guarantee the identity of the target molecule, we avoid direct halogenation of catechol, which yields inseparable mixtures. Instead, we employ a Regiospecific Dakin Oxidation workflow.

The Logic of Regiocontrol

The synthesis begins with 5-chlorosalicylaldehyde . The aldehyde (-CHO) and hydroxyl (-OH) groups lock the orientation.[1]

-

Step 1 (Bromination): The -OH group is a strong ortho/para director.[1] The para position (C5) is blocked by Chlorine. The -CHO group is meta directing (reinforcing C3/C5).[1] Therefore, electrophilic bromination occurs exclusively at C3 (ortho to -OH).[1]

-

Step 2 (Dakin Oxidation): Reaction with peroxide converts the -CHO group (at C1) into a formate ester, which hydrolyzes to a phenol (-OH).[1]

This sequence mathematically guarantees the 3-Bromo-5-chloro pattern.[1]

Visualization of the Pathway

The following diagram illustrates the enforced regiochemistry.

Caption: Figure 1. Regiospecific synthesis pathway ensuring the 3-Br-5-Cl substitution pattern via steric and electronic locking.

Analytical Characterization Protocols

Once synthesized, the structure must be validated instrumentally.[2]

Mass Spectrometry (Isotope Fingerprinting)

The presence of one Chlorine and one Bromine atom creates a distinct isotopic pattern (M, M+2, M+4) that serves as the first "gate" of identification.

| Ion Species | Mass (approx) | Intensity Ratio | Origin |

| M+[1]• | 222 | 100% | ^79Br, ^35Cl |

| [M+2]+[1]• | 224 | ~130% | (^81Br, ^35Cl) + (^79Br, ^37Cl) |

| [M+4]+[1]• | 226 | ~30% | ^81Br, ^37Cl |

Diagnostic Rule: If the M+2 peak is roughly equal to or slightly higher than the molecular ion (M), and an M+4 peak exists at ~25-30%, the BrCl core is confirmed.

1H NMR Spectroscopy

The proton spectrum confirms the meta relationship of the aromatic protons but is weak for distinguishing Br/Cl positioning.

-

Solvent: DMSO-d6 (prevents proton exchange of -OH groups).[1]

-

Resonances:

-

Coupling Constant (

): The critical value is

13C NMR: The Definitive Discriminator

This is the critical experiment for distinguishing 3-Bromo-5-chloro from 3-Chloro-5-bromo.[1] We utilize the Heavy Atom Effect . Bromine substitution significantly shields the attached carbon (shifting it upfield) compared to Chlorine.

| Carbon Position | Predicted Shift (3-Br-5-Cl) | Predicted Shift (3-Cl-5-Br) | Differentiation Logic |

| C-X (Ortho to OH) | C3-Br: ~110-112 ppm | C3-Cl: ~120-122 ppm | C3 is shielded in Target |

| C-Y (Meta to OH) | C5-Cl: ~124-126 ppm | C5-Br: ~110-112 ppm | C5 is normal aromatic in Target |

Protocol:

-

Acquire 13C{1H} spectrum.[3]

-

Identify the C-O carbons (140-145 ppm).

-

Look for the most upfield quaternary carbon .

-

If the upfield signal (~110 ppm) correlates (via HMBC) to the proton between the hydroxyls? Impossible (no proton there).

-

Validation: Use HMBC.

-

Key Indicator: In the target (3-Br), the Carbon at C3 (ortho to OH) should appear near 110 ppm . In the isomer (3-Cl), the Carbon at C3 should appear near 120 ppm .

-

Detailed Experimental Procedure

Note: All manipulations involving bromination should be performed in a fume hood.

Step 1: Synthesis of 3-Bromo-5-chlorosalicylaldehyde[1]

-

Charge: Dissolve 5-chlorosalicylaldehyde (10.0 mmol) in Glacial Acetic Acid (20 mL).

-

Catalyst: Add anhydrous Sodium Acetate (12.0 mmol) to buffer the generated HBr.

-

Addition: Dropwise add Bromine (10.5 mmol) dissolved in Acetic Acid over 30 minutes at room temperature.

-

Reaction: Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

-

Workup: Pour mixture into ice water (100 mL). Filter the yellow precipitate. Recrystallize from Ethanol.

Step 2: Dakin Oxidation to this compound[1]

-

Charge: Suspend the aldehyde from Step 1 (5.0 mmol) in 0.5 M NaOH (15 mL). The solution will turn deep yellow/orange (phenolate formation).

-

Oxidation: Add 30% Hydrogen Peroxide (

, 6.0 mmol) dropwise at 0°C.-

Caution: Exothermic reaction.

-

-

Hydrolysis: Allow to warm to room temperature and stir for 1 hour. The color typically fades.

-

Acidification: Acidify carefully with 2M HCl to pH ~2.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

. -

Purification: Evaporate solvent. Purify via sublimation or column chromatography (SiO2, DCM/MeOH).

Logic Flow for Structure Elucidation

The following decision tree illustrates the rigorous process to rule out isomers.

Caption: Figure 2. Decision tree for distinguishing the target molecule from its regioisomer using spectral data.

References

-

PubChem. (n.d.).[6] this compound (CID 17761052).[1][6] National Library of Medicine. Retrieved February 2, 2026, from [Link][1]

-

Kalyani, D., et al. (2006).[7] A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters. Retrieved from [Link]

-

Tang, R. J., et al. (2018).[8][9] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Retrieved from [Link][1]

-

Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of 13C in Substituted Benzenes. University of Wisconsin-Madison.[1] (General reference for Heavy Atom Effect/Additivity Rules).

- Dakin, H. D. (1909). The Oxidation of Hydroxy Derivatives of Benzaldehyde, Acetophenone and Related Substances. American Chemical Journal.

Sources

- 1. 1,3-Dibromo-5-chlorobenzene(14862-52-3) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 3. smbstcollege.com [smbstcollege.com]

- 4. mdpi.com [mdpi.com]

- 5. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

- 6. This compound | C6H4BrClO2 | CID 17761052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Simple Catalytic Method for the Regioselective Halogenation of Arenes [organic-chemistry.org]

- 8. Sci-Hub. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol / The Journal of Organic Chemistry, 2018 [sci-hub.sg]

- 9. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

3-Bromo-5-chlorobenzene-1,2-diol CAS number 180995-18-0

Executive Summary

3-Bromo-5-chlorobenzene-1,2-diol (CAS 180995-18-0), often referred to as 3-bromo-5-chlorocatechol, represents a "privileged scaffold" in medicinal chemistry due to its unique halogen substitution pattern. Unlike symmetrical catechols, the presence of both bromine (C3) and chlorine (C5) atoms confers orthogonal reactivity , enabling sequential functionalization.

This guide details the physicochemical profile, synthetic pathways, and chemoselective utility of this compound.[1] It is specifically designed for researchers leveraging this scaffold for the development of metallo-enzyme inhibitors, siderophore mimics, and cross-coupling precursors.

Chemical Profile & Physicochemical Properties

The asymmetry of the halogen substitution significantly impacts the electronic density of the catechol ring, influencing both pKa and lipophilicity compared to the parent catechol.

| Property | Value / Description | Significance |

| Molecular Formula | C₆H₄BrClO₂ | -- |

| Molecular Weight | 223.45 g/mol | Fragment-based drug discovery (FBDD) compliant.[2][3] |

| Appearance | Off-white to tan crystalline solid | Oxidation sensitive (turns dark brown upon air exposure). |

| LogP (Predicted) | ~2.5 | Moderate lipophilicity; suitable for membrane permeability. |

| pKa (OH) | ~7.8 (OH-1), ~11.2 (OH-2) | More acidic than catechol (pKa ~9.3) due to halogen electron withdrawal. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (<1 mg/mL) without ionization. |

| H-Bond Donors/Acceptors | 2 / 2 | Classic chelating motif (bidentate ligand). |

Biological Significance & Applications

While often used as a synthetic intermediate, the core structure of this compound possesses inherent biological activity, particularly in antimicrobial research.

-

Bacterial Biofilm Modulation: Identified as a structural component of the extracellular polysaccharide (EPS) in Pseudomonas aeruginosa, this motif plays a role in biofilm stability and environmental stress resistance [1].[1]

-

Antiplasmodial Activity: Derivatives of halogenated catechols have shown potency against multi-drug resistant strains of Plasmodium falciparum, likely via inhibition of heme detoxification pathways [2].

-

Metallo-Enzyme Inhibition: The 1,2-diol moiety is a potent chelator of Zinc(II) and Magnesium(II) cofactors, making this scaffold a candidate for inhibiting metalloproteases (e.g., COMT, MMPs).

Synthetic Methodology

The synthesis of CAS 180995-18-0 requires precise regiocontrol to ensure the bromine is installed at the C3 position relative to the hydroxyls, while the chlorine occupies C5.

Primary Route: Regioselective Bromination

The most robust laboratory-scale synthesis involves the electrophilic bromination of 4-chlorocatechol. The hydroxyl groups strongly activate the ring, directing the incoming electrophile (Br⁺) to the ortho positions.

-

Substrate: 4-Chlorocatechol

-

Reagent: N-Bromosuccinimide (NBS) or Br₂

-

Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

-

Mechanism: The C3 position is activated by the C2-OH (ortho) and sterically accessible enough compared to the C6 position.

Protocol Overview:

-

Dissolution: Dissolve 4-chlorocatechol (1.0 eq) in anhydrous ACN at 0°C.

-

Addition: Add NBS (1.05 eq) portion-wise over 30 minutes to prevent over-bromination.

-

Quenching: Stir for 2 hours, then quench with saturated sodium thiosulfate (to remove residual bromine).

-

Isolation: Extract with ethyl acetate, wash with brine, and recrystallize from hexanes/EtOAc.

Visualization: Synthetic Pathway

Figure 1: The hydroxyl groups direct bromination to the 3-position, utilizing the steric difference between the chloro-substituted side and the open ring.

Orthogonal Reactivity & Functionalization

The true value of CAS 180995-18-0 lies in its chemoselectivity . The C-Br bond is significantly weaker (bond dissociation energy ~66 kcal/mol) than the C-Cl bond (~81 kcal/mol), allowing for selective palladium-catalyzed cross-coupling at the C3 position without disturbing the C5-Cl bond.

Strategic Workflow

-

Protection: The catechol hydroxyls must be protected (e.g., as an acetonide or methoxymethyl ether) to prevent catalyst poisoning.

-

C3-Functionalization: Suzuki-Miyaura coupling using Pd(dppf)Cl₂ utilizes the labile Br atom.

-

C5-Functionalization: Subsequent Buchwald-Hartwig or Suzuki coupling under forcing conditions (bulky phosphine ligands like XPhos) activates the Cl atom.

Visualization: Chemoselective Logic

Figure 2: Stepwise elaboration of the scaffold utilizing bond energy differences between C-Br and C-Cl.

Handling, Stability, and Safety

-

Oxidation Hazard: Like all catechols, this compound is prone to oxidation to the corresponding o-quinone.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Visual Indicator: A color shift from off-white to dark brown/black indicates significant decomposition.

-

-

Toxicity:

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizing agents (e.g., nitric acid) due to risk of violent reaction.

References

-

PubChem. (2025).[2][5] this compound Compound Summary (CID 17761052).[2] National Library of Medicine. Available at: [Link]

-

GlaxoSmithKline. (2019).[6] Preparation of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone intermediates. WO2019/63748.[6] WIPO PatentScope.[2][3][5] Available at: [Link][7]

Sources

- 1. Buy this compound | 180995-18-0 [smolecule.com]

- 2. This compound | C6H4BrClO2 | CID 17761052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-chlorobenzene-1,2-diol | C6H4BrClO2 | CID 117978876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-chlorotoluene | C7H6BrCl | CID 10774638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 17750952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

Physical and chemical properties of 3-Bromo-5-chlorobenzene-1,2-diol

High-Purity Synthesis, Physicochemical Profiling, and Reactivity Mechanisms

Part 1: Executive Summary

3-Bromo-5-chlorobenzene-1,2-diol (also known as 3-bromo-5-chlorocatechol) is a specialized halogenated catechol derivative utilized primarily as a fine chemical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced siderophore-mimicking polymers.[1][2]

Distinguished by its mixed-halogen substitution pattern, this molecule exhibits unique electronic properties compared to its symmetric analogs (3,5-dichlorocatechol or 3,5-dibromocatechol).[2] The presence of both bromine and chlorine atoms introduces an asymmetry that modulates the acidity (pKa) of the hydroxyl groups and fine-tunes the redox potential of the catechol-quinone couple.[2] This guide provides a definitive technical analysis of its properties, a regiospecific synthetic protocol, and a validated safety framework for research applications.[2]

Part 2: Chemical Identity & Structural Analysis[1][2]

The molecule features a 1,2-benzenediol (catechol) core substituted at the 3-position with bromine and the 5-position with chlorine.[1][2] This specific substitution pattern creates a "push-pull" electronic environment where the electron-donating hydroxyl groups are counterbalanced by the inductive electron-withdrawing nature of the halogens.[1][2]

Table 1: Molecular Identifiers

| Parameter | Value |

| IUPAC Name | This compound |

| Common Synonyms | 3-Bromo-5-chlorocatechol; 1,2-Dihydroxy-3-bromo-5-chlorobenzene |

| CAS Registry Number | 180995-18-0 |

| Molecular Formula | C₆H₄BrClO₂ |

| Molecular Weight | 223.45 g/mol |

| SMILES | Oc1c(Br)cc(Cl)cc1O |

| InChI Key | CZDVOQBFSGTTEI-UHFFFAOYSA-N |

Part 3: Physicochemical Profile[2]

The physical behavior of 3-bromo-5-chlorocatechol is governed by strong intermolecular hydrogen bonding typical of catechols, augmented by the lipophilicity of the halogen substituents.[1][2]

Table 2: Physical and Chemical Properties

| Property | Value / Range | Note/Source |

| Physical State | Crystalline Solid | Off-white to pale brown powder |

| Melting Point | 70 – 72 °C | Experimental [1, 2] |

| Boiling Point | ~255 °C (Predicted) | Decomposes prior to BP at atm pressure |

| Acidity (pKa₁) | 7.2 – 7.9 (Estimated) | More acidic than catechol (9.[1][2]3) due to -I effect of Br/Cl [3, 4] |

| LogP (Octanol/Water) | ~2.6 – 2.9 | Moderate lipophilicity; higher than catechol (0.[1][2]88) |

| Solubility (Water) | Sparingly Soluble | < 5 g/L at 20°C |

| Solubility (Organic) | Soluble | DMSO, Ethanol, Methanol, Ethyl Acetate |

| Density | ~1.8 ± 0.1 g/cm³ | High density due to heavy halogen atoms |

Expert Insight on Acidity: The pKa of unsubstituted catechol is approximately 9.[2]3. The introduction of electron-withdrawing halogens (Cl, Br) significantly stabilizes the phenolate anion, lowering the pKa to the 7.2–7.9 range.[2] This makes 3-bromo-5-chlorocatechol a physiologically relevant acid capable of coordinating metal ions (e.g., Fe³⁺, Ti⁴⁺) at near-neutral pH, a critical feature for siderophore applications.[1][2]

Part 4: Synthetic Methodologies

Direct halogenation of catechol often results in an inseparable mixture of isomers (3,4-, 3,5-, and 4,5-substituted products).[2] To ensure regiospecificity and high purity, a directed synthesis via the Dakin Oxidation of a substituted salicylaldehyde precursor is the industry-standard protocol.[2]

Recommended Protocol: The Dakin Oxidation Route

This pathway utilizes the directing power of the aldehyde group to install halogens correctly before converting the aldehyde into the second hydroxyl group.[2]

Step-by-Step Workflow

-

Starting Material: 5-Chlorosalicylaldehyde (commercially available).[2]

-

Bromination: Electrophilic aromatic substitution using Bromine (Br₂) in Acetic Acid.[2] The aldehyde group directs the bromine to the ortho position (position 3), forming 3-Bromo-5-chlorosalicylaldehyde .[1][2]

-

Dakin Oxidation: Treatment with Hydrogen Peroxide (H₂O₂) and Sodium Hydroxide (NaOH).[2] The aldehyde is oxidized to an ester intermediate and hydrolyzed in situ to yield the phenol (catechol).[2]

-

Workup: Acidification with HCl precipitates the product, followed by recrystallization from cyclohexane or dilute ethanol.[2]

Visualization: Synthetic Pathway

Figure 1: Regioselective synthesis of 3-Bromo-5-chlorocatechol via Dakin Oxidation to avoid isomer mixtures.

Part 5: Reactivity & Chemical Behavior[2]

The reactivity of 3-bromo-5-chlorocatechol is defined by two dominant modes: Redox Cycling and Metal Chelation .[1][2]

Oxidation to o-Quinone

Like all catechols, this compound is susceptible to oxidation.[2] However, the halogen substituents increase the oxidation potential, making the resulting o-quinone highly electrophilic.[2]

-

Mechanism: Removal of 2e⁻ and 2H⁺ generates 3-bromo-5-chloro-1,2-benzoquinone.[1][2]

-

Implication: This quinone is a potent Michael acceptor, capable of reacting with thiols (cysteine residues in proteins), which underpins its antimicrobial and cytotoxic mechanisms.[2]

Metal Chelation (Siderophore Mimicry)

The vicinal hydroxyl groups form stable 5-membered chelate rings with high-valent metals.[1][2]

-

Binding Affinity: High affinity for Fe³⁺, Ti⁴⁺, and B³⁺.[2]

-

pH Dependence: Due to the lower pKa (approx 7.5), this ligand binds metals more effectively at physiological pH (7.[2]4) than unsubstituted catechol, which requires higher pH to deprotonate.[2]

Visualization: Reactivity Logic

Figure 2: Primary reactivity pathways showing oxidation to reactive quinones and metal chelation.[1][2]

Part 6: Safety & Handling Protocols

Halogenated catechols are potent irritants and potential sensitizers.[2] Strict adherence to safety protocols is mandatory.

GHS Hazard Classification[2]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Procedures

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and lab coat.[2]

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if long-term storage is required, as the compound oxidizes in air to turn dark brown/black.[2]

-

Storage: Store at 2–8 °C , protected from light. Dark glass vials are essential to prevent photochemical degradation (dehalogenation).[2]

References

-

Hoffman Fine Chemicals. (n.d.).[2] Product Specification: this compound. Retrieved from

-

Sigma-Aldrich. (2024).[2] 3,5-Dichlorocatechol Product Data (Analog Comparison). Retrieved from

-

PubChem. (2024).[2] Compound Summary: this compound (CID 17761052).[1][2] National Library of Medicine.[2] Retrieved from

-

ChemicalBook. (2024).[2] 3,5-Dichlorocatechol Properties and pKa Data. Retrieved from

-

ResearchGate. (2015).[2] Degradative pathways for chlorocatechols. Retrieved from

Sources

Bioactivity of Halogenated Catechols: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Halogenation on a Privileged Scaffold

The catechol moiety, a simple 1,2-dihydroxybenzene ring, is a recurring motif in a vast array of natural products and synthetic compounds, prized for its potent redox activity and metal-chelating properties.[1] When this privileged scaffold is augmented with halogen atoms (F, Cl, Br, I), a new class of molecules emerges: halogenated catechols. This structural modification is not a trivial chemical curiosity; it is a strategic tool employed by nature and chemists alike to profoundly modulate the compound's physicochemical properties and biological activity.

Halogenation can enhance lipophilicity, facilitating passage through cellular membranes, and can alter the electronic properties of the catechol ring, fine-tuning its reactivity and binding affinity for biological targets.[2] These compounds are abundant in marine organisms, which utilize them as a chemical defense mechanism, hinting at their potent bioactivity.[3][4] This guide provides an in-depth exploration of the diverse bioactivities of halogenated catechols, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Core Bioactivities and Underlying Mechanisms

Halogenated catechols exhibit a wide spectrum of biological effects, with antimicrobial, enzyme inhibitory, and anticancer activities being the most prominent and well-documented.

Potent Antimicrobial and Antifouling Activity

The rise of multidrug-resistant (MDR) bacteria presents a formidable global health challenge.[5][6] Halogenated catechols have emerged as a promising class of antimicrobial agents, demonstrating high efficacy against a range of Gram-positive and Gram-negative bacteria, including notorious MDR strains.[5]

Mechanism of Action: The primary antimicrobial mechanism involves disruption of the bacterial cell membrane and inhibition of key metabolic enzymes.[7]

-

Membrane Disruption: The lipophilic nature of the halogenated ring allows the molecule to intercalate into the bacterial lipid bilayer. This disrupts membrane integrity, leading to leakage of cellular contents and cell death. The adhesive nature of the catechol moiety itself is critical for this "contact killing" mechanism, ensuring the molecule remains anchored to the bacterial surface to exert its disruptive effects.[7]

-

Enzyme Inhibition: Molecular docking studies have revealed that chlorinated catechols can effectively inhibit the bacterial enoyl-acyl carrier protein reductase (FabI).[5][6] This enzyme is crucial for fatty acid synthesis, an essential pathway for bacterial survival. By binding to FabI, the halogenated catechol blocks its function, leading to a cessation of fatty acid production and ultimately, bacterial death.

Notably, hydrogels and coatings incorporating chlorinated and brominated dopamine methacrylamide (a catechol-containing monomer) have shown over 99% killing efficiency against Staphylococcus aureus and Escherichia coli.[5][6] These materials have also proven effective against a panel of MDR bacteria, including MRSA, VRE, and carbapenem-resistant Klebsiella pneumoniae.[5][6]

Targeted Enzyme Inhibition

Beyond their broad antimicrobial effects, halogenated catechols are potent and often specific inhibitors of various enzymes implicated in disease pathogenesis.

Tyrosinase is a copper-containing enzyme that plays a central role in melanin biosynthesis.[8][9] Its overactivity can lead to hyperpigmentation disorders. Halogenated catechols and related structures like halogenated coumarins have been identified as effective tyrosinase inhibitors.[10][11]

Mechanism of Inhibition: The inhibitory action stems from the catechol's ability to chelate the copper ions within the enzyme's active site.[8] The halogen substituent enhances the binding affinity and can introduce additional interactions, leading to more potent inhibition. For instance, 3-chlorocatechol has been shown to be a powerful noncompetitive or mixed-type inhibitor of catechol 2,3-dioxygenase, an enzyme functionally related to tyrosinase, by effectively removing the essential iron cofactor.[12][13] This suggests a similar mechanism of metal chelation and enzyme inactivation for tyrosinase.

-

Catechol O-methyltransferase (COMT): Nitrocatechol derivatives are established inhibitors of COMT, an important target in the treatment of Parkinson's disease.[14] Halogenation can be used to modulate the properties of these inhibitors.

-

Phenoloxidase (PO): This copper-dependent enzyme is critical for the adhesion of marine biofouling organisms like barnacles.[15] Halogenated compounds isolated from red algae have demonstrated potent inhibition of PO, highlighting their potential as environmentally friendly antifouling agents.[15]

Anticancer and Cytotoxic Properties

A growing body of evidence supports the potential of halogenated compounds, including those with catechol-like structures, as anticancer agents.[4][16] Marine organisms, such as algae and fungi, are a rich source of these cytotoxic molecules.[17][18]

Mechanism of Action: The anticancer effects are often multifactorial, involving the induction of apoptosis, disruption of key signaling pathways, and generation of reactive oxygen species (ROS).

-

Signaling Pathway Modulation: Halogenated compounds can interfere with critical cell survival pathways. For example, they can modulate the PI3K/AKT and p53 pathways, which are involved in cell growth, proliferation, and DNA damage response.[16]

-

Induction of Oxidative Stress: The redox-active catechol ring can participate in reactions that generate ROS within cancer cells.[1] While normal cells have mechanisms to cope with a certain level of oxidative stress, cancer cells are often more vulnerable. The resulting ROS overload can damage DNA, proteins, and lipids, triggering programmed cell death (apoptosis).

-

Enzyme Inhibition: Some halogenated compounds exhibit cytotoxicity by inhibiting enzymes crucial for cancer cell survival, such as isocitrate lyase, which has been observed with brominated resorcinol (a related phenol) dimers.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated catechols is exquisitely sensitive to the nature, number, and position of the halogen substituents.

-

Effect of Halogen Type: The electronegativity and size of the halogen (F < Cl < Br < I) influence the compound's lipophilicity and its ability to form halogen bonds. In many cases, antimicrobial and anticancer activity increases with the size of the halogen, with brominated and chlorinated compounds often showing the highest potency.[5][20]

-

Positional Isomerism: The position of the halogen on the catechol ring is critical. For instance, 3-chlorocatechol is a significantly more potent inhibitor of catechol 2,3-dioxygenase than 4-chlorocatechol (Kᵢ = 0.14 µM vs. 50 µM).[12][13] This highlights the importance of precise steric and electronic positioning for optimal interaction with the target enzyme's active site.

Data Presentation: Comparative Bioactivity

To illustrate the impact of halogenation, the following table summarizes the inhibitory concentrations of various halogenated compounds against key biological targets.

| Compound Class | Specific Compound | Target | Bioactivity Metric | Value | Reference |

| Halogenated Chalcones | Chlorinated Pyrazine Chalcone | S. aureus | MIC | 15.6 - 62.5 µM | [21] |

| Brominated Pyrazine Chalcone | S. aureus | MIC | 31.2 - 125 µM | [21] | |

| Halogenated Catechols | 3-Chlorocatechol | Catechol 2,3-dioxygenase | Kᵢ | 0.14 µM | [13] |

| 4-Chlorocatechol | Catechol 2,3-dioxygenase | Kᵢ | 50 µM | [13] | |

| Halogenated Phenylcoumarins | Bromo-dihydroxy-phenylcoumarin | Mushroom Tyrosinase | IC₅₀ | 215 µM | [11] |

| Marine Natural Products | Bromophycoic Acid A | Methicillin-resistant S. aureus | MIC | 1.6 µg/mL | [3] |

| Pestalone (Chlorinated) | Methicillin-resistant S. aureus | MIC | 37 ng/mL | [18] |

Experimental Protocols for Bioactivity Assessment

Validating the therapeutic potential of novel halogenated catechols requires a suite of robust and reproducible bioassays. The following are foundational protocols for assessing key activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

-

Test compound (halogenated catechol)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Causality: A high concentration stock is necessary for serial dilutions and to minimize the final solvent concentration, which can be toxic to bacteria.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock in MHB to achieve a range of desired test concentrations.

-

Prepare Bacterial Inoculum: Culture the bacteria to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum density.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Materials:

-

Test compound (halogenated catechol)

-

Mushroom Tyrosinase

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate buffer (pH 6.8)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Prepare Solutions: Prepare solutions of tyrosinase, L-DOPA, and various concentrations of the test compound in phosphate buffer.

-

Assay Reaction: In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

-

Initiate Reaction: Add the L-DOPA solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin monitoring the formation of dopachrome by measuring the absorbance at 475 nm every minute for 15-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time plot). The percent inhibition is calculated using the formula: [(Control Rate - Inhibitor Rate) / Control Rate] x 100. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting percent inhibition against inhibitor concentration.

Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis

The diagram below illustrates the proposed mechanism by which chlorinated catechols inhibit the FabI enzyme in the bacterial fatty acid synthesis pathway.

Caption: Mechanism of FabI inhibition by chlorinated catechols.

Experimental Workflow: Bioactivity Screening Cascade

This flowchart outlines a logical progression for screening novel halogenated catechols, from initial broad-spectrum assays to more specific mechanistic studies.

Caption: A typical screening cascade for halogenated catechols.

Challenges and Future Directions

While the therapeutic promise of halogenated catechols is significant, several challenges must be addressed. The potential for toxicity is a key concern, as catechols can be redox-active and generate harmful quinones.[1][22] Furthermore, the synthesis of specific positional isomers can be complex and low-yielding.[22]

Future research should focus on:

-

Prodrug Strategies: Designing prodrugs that release the active halogenated catechol only at the target site could mitigate systemic toxicity.[23]

-

Advanced Synthesis: Developing more efficient and regioselective synthetic methods is crucial for creating diverse libraries for SAR studies.[24]

-

Drug Delivery Systems: Encapsulating these compounds in nanoparticles or hydrogels could improve their bioavailability and targeted delivery, enhancing efficacy while minimizing side effects.

Conclusion

Halogenated catechols represent a versatile and potent class of bioactive molecules with significant potential in the development of new antimicrobial, enzyme-inhibiting, and anticancer agents. The strategic incorporation of halogens onto the catechol scaffold provides a powerful method for fine-tuning biological activity. Through a systematic approach involving robust bioactivity screening, mechanistic studies, and SAR-guided optimization, the full therapeutic potential of these remarkable compounds can be unlocked, offering new avenues to combat pressing medical challenges.

References

-

Lim, C., Hong, S., & Lee, H. (2021). Antimicrobial Property of Halogenated Catechols. Chemical Engineering Journal, 403, 126340. [Link]

-

Lim, C., Hong, S., & Lee, H. (2021). Catechol-Based Antimicrobial Polymers. Molecules, 26(3), 559. [Link]

-

Lim, C., Hong, S., & Lee, H. (2021). Antimicrobial Property of Halogenated Catechols. Chemical Engineering Journal, 403, 126340. [Link]

-

Keylor, M. H., Matsuura, B. S., & Stephenson, C. R. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4364–4406. [Link]

-

Wang, W., et al. (2021). A Review: Halogenated Compounds from Marine Actinomycetes. Marine Drugs, 19(5), 269. [Link]

-

Cabrita, M. T., Vale, C., & Rauter, A. P. (2010). Halogenated Compounds from Marine Algae. Marine Drugs, 8(8), 2301–2317. [Link]

-

El-Hossary, E. M., et al. (2021). A Review: Halogenated Compounds from Marine Fungi. Marine Drugs, 19(1), 44. [Link]

-

Pugliese, N., et al. (2023). Anticancer Properties of Macroalgae: A Comprehensive Review. Molecules, 28(13), 5123. [Link]

-

Lim, C., Hong, S., & Lee, H. (2021). Catechol-Based Antimicrobial Polymers. Molecules, 26(3), 559. [Link]

-

Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Applied and Environmental Microbiology, 41(5), 1159–1165. [Link]

-

Wrzosek, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

-

D'Mello, S. A. N., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 24(9), 8049. [Link]

- Wilker, J. J., & Schmidt, D. (2021). Large scale production of catechol-containing polymers.

-

Hu, Z. M., et al. (1989). Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents. Journal of Investigative Dermatology, 93(2), 207-211. [Link]

-

Vlckova, M., et al. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in Microbiology, 13, 951016. [Link]

-

Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Applied and Environmental Microbiology, 41(5), 1159–1165. [Link]

-

Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Scilit, 41(5), 1159-1165. [Link]

-

Quintela, M., et al. (2021). Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions. Marine Drugs, 20(1), 16. [Link]

-

Schweigert, N., Zehnder, A. J., & Eggen, R. I. (2001). Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals. Environmental Microbiology, 3(2), 81–91. [Link]

-

Schweigert, N. (2002). Production of catechols. Wageningen University Research eDepot. [Link]

-

Bouthenet, E., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7142–7145. [Link]

-

Snyder, S. A. (2013). Reagents and Strategies for the Total Synthesis of Halogenated Natural Products. Columbia Academic Commons. [Link]

-

Mashentseva, A. A., et al. (2025). Ammonium Catecholaldehydes as Multifunctional Bioactive Agents: Evaluating Antimicrobial, Antioxidant, and Antiplatelet Activity. Molecules, 30(16), 1-22. [Link]

-

Matos, M. J., et al. (2011). New halogenated phenylcoumarins as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3342–3345. [Link]

-

Fosu, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1085-1123. [Link]

-

Kim, D., et al. (2021). Polyphenol-Hydroxylating Tyrosinase Activity under Acidic pH Enables Efficient Synthesis of Plant Catechols and Gallols. Microorganisms, 9(9), 1866. [Link]

-

Golan-Goldhirsh, A., & Whitaker, J. R. (1985). Activity of mushroom tyrosinase on catechol and on a catechol estrogen in an organic solvent. Journal of Molecular Catalysis, 32(2), 141-147. [Link]

-

Kümmerer, K., & Hempel, M. (2018). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. CHIMIA International Journal for Chemistry, 72(11), 803-807. [Link]

-

van der Schyf, C. J., et al. (2021). The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. Bioorganic Chemistry, 114, 105072. [Link]

-

Amporndanai, K., et al. (2018). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. European Journal of Medicinal Chemistry, 157, 1042-1053. [Link]

Sources

- 1. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review: Halogenated Compounds from Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Property of Halogenated Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Property of Halogenated Catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyphenol-Hydroxylating Tyrosinase Activity under Acidic pH Enables Efficient Synthesis of Plant Catechols and Gallols [mdpi.com]

- 10. Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New halogenated phenylcoumarins as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. A Review: Halogenated Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies | MDPI [mdpi.com]

- 21. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 22. edepot.wur.nl [edepot.wur.nl]

- 23. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Making sure you're not a bot! [academiccommons.columbia.edu]

An In-depth Technical Guide to the Natural Sources of Brominated Catechols for Researchers and Drug Development Professionals

Abstract

Brominated catechols represent a fascinating and biologically significant class of marine natural products. Characterized by a catechol ring substituted with one or more bromine atoms, these compounds exhibit a remarkable array of pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the natural sources of brominated catechols, delving into their biosynthesis, established extraction and isolation protocols, and advanced analytical characterization techniques. Furthermore, this guide explores the diverse biological activities of these compounds, offering valuable insights for researchers, scientists, and drug development professionals in the field of marine biotechnology and pharmaceutical sciences. The content is structured to provide not only a thorough review of the current state of knowledge but also practical guidance for the exploration and utilization of these promising natural products.

Introduction: The Significance of Brominated Catechols

Catechol, a simple dihydroxy benzene, is a versatile pharmacophore found in numerous pharmaceutical agents.[5][6] The addition of bromine atoms to the catechol scaffold, a common occurrence in the marine environment, gives rise to a class of compounds with enhanced lipophilicity and modulated reactivity, often resulting in potent and specific biological activities.[3][7] These brominated catechols are secondary metabolites produced by a variety of marine organisms, playing a crucial role in their chemical defense mechanisms.[1][3] The unique chemical structures and significant therapeutic potential of brominated catechols have made them a focal point of natural product research and drug discovery programs.[2][3]

Natural Provenance of Brominated Catechols

The vast majority of naturally occurring brominated catechols have been isolated from marine organisms, with marine algae being the most prolific producers.[1][8][9] However, these compounds are also found in other marine invertebrates, including sponges and tunicates.

Marine Algae: A Rich Reservoir

Marine algae, particularly red algae (Rhodophyta), are the primary source of a diverse array of brominated catechols.[1][3][7][8]

-

Red Algae (Rhodophyta): Species belonging to the family Rhodomelaceae are especially renowned for their high content and wide variety of brominated phenols.[3][8][10]

-

Vertebrata lanosa (formerly Polysiphonia lanosa): This red alga is a well-studied source of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) and its derivatives, including sulfated and amino acid-coupled forms.[10]

-

Neorhodomela larix: Historically one of the first algae from which brominated phenols were isolated, this species contains significant quantities of lanosol and its disulfate ester.[3][11]

-

Rhodomela confervoides: This alga is known to produce highly brominated catechols with potent protein tyrosine phosphatase 1B (PTP1B) inhibitory activity.[1]

-

Symphyocladia latiuscula: A rich source of fully substituted and highly brominated catechols with significant antioxidant activities.[1]

-

Polysiphonia urceolata: This species produces a series of brominated catechols that exhibit strong radical scavenging properties.[1][2]

-

Laurencia nipponica: Certain chemical races of this alga are known to synthesize halogenated secondary metabolites.[12]

-

-

Brown Algae (Phaeophyceae) and Green Algae (Chlorophyta): While less common than in red algae, some species of brown and green algae also produce simpler brominated phenols.[1][8]

Marine Invertebrates

-

Sponges (Porifera): Marine sponges are a well-known source of a vast array of bioactive secondary metabolites, including brominated compounds.[13][14][15] Some species have been found to contain brominated catechols, which may be produced by the sponge itself or by associated symbiotic microorganisms.[13][15] These compounds can constitute a significant portion of the sponge's dry weight.[13]

-

Tunicates (Urochordata): Tunicates, also known as sea squirts, are another source of brominated alkaloids and other brominated compounds, some of which feature a catechol moiety.[16][17] These compounds often play a role in antifouling and chemical defense.[16]

Biosynthesis of Brominated Catechols in Marine Algae

The biosynthesis of brominated catechols in marine algae is a fascinating enzymatic process that highlights the unique biochemistry of marine organisms. The key enzymes involved are bromoperoxidases.[1][3]

The proposed biosynthetic pathway is initiated from a phenolic precursor, with L-tyrosine being a suggested starting material.[3][10] The core mechanism involves the enzymatic bromination of the aromatic ring.

Caption: Proposed biosynthetic pathway of brominated catechols in marine algae.

The bromoperoxidase enzymes utilize bromide ions from seawater and hydrogen peroxide as a co-substrate to generate a reactive bromine species that electrophilically attacks the electron-rich catechol ring.[1] This enzymatic control allows for the regioselective bromination of the phenolic substrate, leading to the diverse array of brominated catechols observed in nature.

Extraction and Isolation Protocols

The successful isolation of brominated catechols from their natural sources is a critical step in their study. The choice of extraction and purification methods depends on the polarity of the target compounds and the nature of the source material.

Extraction Methodologies

Traditional solvent extraction techniques are commonly employed for the initial extraction of brominated catechols from marine algae.[3][7]

Step-by-Step Protocol for Solvent Extraction of Brominated Catechols from Red Algae:

-

Sample Preparation:

-

Collect fresh algal material and clean it thoroughly to remove any epiphytes and debris.

-

Freeze-dry or air-dry the algal biomass to preserve the bioactive compounds.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered algal material in a suitable solvent or solvent mixture. Common choices include methanol, ethanol, or a mixture of methanol and dichloromethane.[7] The solvent-to-sample ratio is typically 10:1 (v/w).

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process two to three times to ensure exhaustive extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Modern, more sustainable extraction techniques such as supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are also being explored to improve efficiency and reduce solvent consumption.[18][19][20]

Isolation and Purification Workflow

The crude extract, containing a complex mixture of compounds, requires further purification to isolate the desired brominated catechols. This is typically achieved through a combination of chromatographic techniques.

Caption: A typical workflow for the isolation and purification of brominated catechols.

Detailed Steps for Purification:

-

Liquid-Liquid Partitioning: The crude extract is sequentially partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Column Chromatography: The fractions enriched with brominated catechols are subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. A gradient of solvents is used to elute the compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which offers high resolution and allows for the isolation of pure compounds.[20]

Analytical Characterization Techniques

Once isolated, the structural elucidation of brominated catechols is carried out using a combination of modern spectroscopic and spectrometric techniques.

| Technique | Principle | Information Obtained | Sample Requirements | Strengths | Weaknesses |

| ¹H & ¹³C NMR | Nuclear Magnetic Resonance | Detailed molecular structure, connectivity, and stereochemistry. | 5-10 mg dissolved in a deuterated solvent. | Provides unambiguous structural information; non-destructive. | Relatively low sensitivity; can be complex for mixtures. |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Molecular weight and elemental composition. | Micrograms to nanograms. | High sensitivity; provides molecular formula. | Does not provide detailed structural connectivity. |

| FTIR Spectroscopy | Infrared absorption by functional groups. | Presence of functional groups (e.g., -OH, C=O, C-Br). | Solid, liquid, or gas. | Fast and easy to use; identifies functional groups. | Limited information on overall molecular structure. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility followed by mass analysis. | Identification and quantification of volatile brominated catechols. | Volatile and thermally stable samples; derivatization may be required. | High separation efficiency and sensitivity. | Not suitable for non-volatile or thermally labile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Separation and quantification of non-volatile brominated catechols. | Soluble in the mobile phase. | High resolution and versatility. | Can be time-consuming for method development. |

Derivatization for GC-MS Analysis: For the analysis of less volatile brominated phenols, a derivatization step, such as acetylation, can be employed to convert them into more volatile acetates, which are then amenable to GC-MS analysis.[21]

Biological Activities and Therapeutic Potential

Brominated catechols from marine sources exhibit a broad spectrum of biological activities, making them promising candidates for drug development.[1][4][22]

| Biological Activity | Exemplary Compound(s) | Source Organism | Reported Effect/Mechanism | Reference |

| Antioxidant | Lanosol and its derivatives | Vertebrata lanosa | Scavenging of free radicals like DPPH and ABTS. The catechol group plays a key role. | [10][23] |

| Antimicrobial | Various bromophenols | Rhodomela confervoides | Inhibition of bacterial and fungal growth. | [1][3] |

| Anticancer | Bromophenols | Leathesia nana, Rhodomela confervoides | Cytotoxic effects against various human cancer cell lines. | [2] |

| Anti-diabetic | Bromophenol derivatives | Rhodomela confervoides | Inhibition of protein tyrosine phosphatase 1B (PTP1B), leading to decreased blood glucose levels. | [1] |

| Antiviral | 3-bromo-4,5-dihydroxybenzylmethyl ether | Polysiphonia morrowii | Activity against infectious hematopoietic necrosis virus (IHNV) and infectious pancreatic necrosis virus (IPNV). | [3] |

| Enzyme Inhibition | Bromophenols | Symphyocladia latiuscula | Inhibition of enzymes such as aldose reductase and acetylcholinesterase. | [3] |

The presence of bromine atoms and hydroxyl groups on the aromatic ring is crucial for the observed biological activities.[2][3] The number and position of these substituents significantly influence the potency and selectivity of the compounds.[1]

Conclusion and Future Perspectives

The marine environment, particularly red algae, represents a rich and largely untapped source of structurally diverse and biologically active brominated catechols. This guide has provided a comprehensive overview of their natural sources, biosynthesis, isolation, characterization, and pharmacological potential. The continued exploration of marine biodiversity, coupled with advancements in extraction and analytical technologies, will undoubtedly lead to the discovery of novel brominated catechols with significant therapeutic applications. Future research should focus on sustainable sourcing strategies, including aquaculture and synthetic biology approaches, to ensure a continuous supply of these valuable compounds for preclinical and clinical development. The unique chemical space occupied by brominated catechols offers exciting opportunities for the development of new drugs to address a range of human diseases.

References

-

Fine-scale variability of lanosol and its disulfate ester in the temperate red algaNeorhodomela larix. J Chem Ecol. 1989 Apr;15(4):1321-33. [Link]

-

Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. Mar Drugs. 2022 Sep 29;20(10):620. [Link]

-

Bromophenols in Marine Algae and Their Bioactivities. Mar Drugs. 2011; 9(8): 1301–1318. [Link]

-

Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. 2023; 21(1): e07739. [Link]

-

Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. Antioxidants. 2024; 13(4): 436. [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Biology. 2024; 13(1): 11. [Link]

-

Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances. 2023; 13(35): 24585-24595. [Link]

-

Bromophenols in marine algae and their bioactivities. Zhongguo Zhong Yao Za Zhi. 2011 May;36(10):1265-70. [Link]

-

Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Phytochem Rev. 2022; 21(5): 1409–1442. [Link]

-

Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Mar Drugs. 2020 Aug 4;18(8):411. [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. ResearchGate. 2024. [Link]

-

Marine Natural Products from Tunicates and Their Associated Microbes. Mar Drugs. 2021; 19(5): 271. [Link]

-

Brominated indole alkaloids from the marine tunicate Pseudodistoma arborescens. J Nat Prod. 1993 Jan;56(1):99-104. [Link]

-

Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate. 2024. [Link]

-

synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. 2024. [Link]

-

Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications. Mar Drugs. 2022; 20(4): 219. [Link]

-

Chemical races in the red alga Laurencia nipponica (Rhodomelaceae, Ceramiales). Phycologia. 1992; 31(6): 534-543. [Link]

-

Medicinal chemistry of catechol, a versatile pharmacophore. J Pharm Negative Results. 2022; 13(4): 1-10. [Link]

-

Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Mar Drugs. 2021; 19(5): 252. [Link]

-

Halogenated Compounds from Marine Algae. Mar Drugs. 2010; 8(8): 2301–2313. [Link]

-

Medicinal chemistry of catechol, a versatile pharmacophore. J Pharm Negative Results. 2022; 13(4): 1-10. [Link]

-

Brominated unsaturated fatty acids from marine sponge collected in Papua New Guinea. J Nat Prod. 2002 May;65(5):772-5. [Link]

-

Brominated Molecules From Marine Algae and Their Pharmacological Importance. ResearchGate. 2018. [Link]

-

Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. ResearchGate. 2006. [Link]

-

Alternative and Efficient Extraction Methods for Marine-Derived Compounds. Mar Drugs. 2018; 16(9): 308. [Link]

-

Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. Cosmetics. 2024; 11(3): 69. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. J Pharm Sci. 2018; 107(1): 12-28. [Link]

-

[Quantitative determination of phenols by bromination surveyed from an unusual perspective]. ResearchGate. 2010. [Link]

-

Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. J Chromatogr A. 2006 Jan 13;1102(1-2):73-83. [Link]

-

Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. ResearchGate. 2017. [Link]

-

Enzymatic O-methylation of catechols and catecholamines. Pharm Weekbl Sci. 1982 Dec 17;4(6):176-82. [Link]

-

Natural and man-made organobromine compounds in marine biota from Central Norway. Mar Pollut Bull. 2004; 48(11-12): 1097-1107. [Link]

-

Sustainable Extraction Techniques for Bioactive Compounds from. J Chem Pharm Res. 2024; 16(11): 1-2. [Link]

-

Isolation and Characterization of Bioactive Compounds from Marine Algae. Hilaris Publisher. 2024. [Link]

-

Artificial metalloenzyme. Wikipedia. [Link]

-

Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. Compr Rev Food Sci Food Saf. 2023; 22(1): 693-720. [Link]

-

Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angew Chem Int Ed Engl. 2017; 56(6): 1645-1649. [Link]

-

Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. ResearchGate. 2022. [Link]

Sources

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ctppc.org [ctppc.org]

- 6. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa [mdpi.com]

- 11. Fine-scale variability of lanosol and its disulfate ester in the temperate red algaNeorhodomela larix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Brominated indole alkaloids from the marine tunicate Pseudodistoma arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-Bromo-5-chlorobenzene-1,2-diol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-chlorobenzene-1,2-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 180995-18-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. We delve into the theoretical underpinnings of solubility, focusing on molecular structure, polarity, and intermolecular forces. Crucially, this document provides detailed, field-proven experimental protocols for researchers to determine precise solubility values using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is designed to be an essential resource, empowering scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation development, thereby accelerating research and development timelines.

Introduction: The Significance of this compound

This compound, also known as 3-bromo-5-chlorocatechol, is a substituted catechol derivative of significant interest in organic synthesis. Its structure, featuring a catechol core with two adjacent hydroxyl groups and halogen substituents (bromine and chlorine), provides multiple reactive sites for chemical transformations.[1] This makes it a versatile building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The solubility of this compound in organic solvents is a critical physical property that dictates its utility. Proper solvent selection is paramount for:

-

Reaction Efficacy: Ensuring reactants are in the same phase to allow for efficient molecular interaction and high reaction yields.

-

Purification Processes: Selecting appropriate solvents and anti-solvents for crystallization or chromatographic separation.

-

Formulation Development: Creating stable solutions for drug delivery systems or other applications.

-

Handling and Storage: Ensuring safe and stable storage conditions.[1]

This guide will provide both the theoretical framework for understanding and predicting solubility and the practical tools for its experimental determination.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before discussing its solubility.

| Property | Value | Source |

| CAS Number | 180995-18-0 | [2] |

| Molecular Formula | C₆H₄BrClO₂ | [2] |

| Molecular Weight | 223.45 g/mol | [2] |

| Appearance | Brown solid | [1] |

| Melting Point | 70-72 °C | [1][3] |

The presence of two hydroxyl (-OH) groups on the benzene ring makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The bromine and chlorine atoms add to the molecular weight and introduce significant polarizability and dipole moments, while the overall aromatic ring provides a nonpolar surface. This amphiphilic nature is key to its solubility behavior.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which means substances with similar polarities and intermolecular forces tend to be miscible.[4]

Influence of Molecular Structure

-

Hydrogen Bonding: The two hydroxyl groups are the dominant feature, capable of strong hydrogen bonding. Solvents that can participate in hydrogen bonding (e.g., alcohols, DMSO) are expected to be effective.

-

Dipole-Dipole Interactions: The electronegative oxygen, chlorine, and bromine atoms create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact favorably through these forces.

-

Van der Waals Forces: The benzene ring and halogen atoms contribute to dispersion forces, allowing for some solubility in less polar solvents (e.g., toluene, dichloromethane).

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

Two substances are likely to be soluble if their Hansen parameters are similar. While the specific HSP for this compound are not published, we can infer its characteristics. It will possess a high δh due to the two hydroxyl groups, a moderate-to-high δp from the polar C-O, C-Cl, and C-Br bonds, and a moderate δd from the aromatic ring.

Predicted Solubility in Common Organic Solvents

Based on these principles, the following table predicts the qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the catechol hydroxyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions. DMSO and DMF are excellent hydrogen bond acceptors. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good balance of polarity and ability to interact with the halogenated part of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | THF will be a better solvent than diethyl ether due to its higher polarity. |

| Aromatic | Toluene, Benzene | Low | Primarily dispersion force interactions; insufficient to overcome the strong solute-solute hydrogen bonding. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Nonpolar nature cannot effectively solvate the polar hydroxyl groups. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[5][6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the workflow for determining the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typical.[5] It is advisable to run a time-course experiment initially to determine when the concentration in the supernatant becomes constant.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.[4]

-

Sample Collection: Carefully draw the clear supernatant (the saturated solution) using a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to prevent any undissolved microparticles from being transferred.[4]

-

Dilution: Accurately dilute a known volume of the saturated filtrate with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying catechol derivatives.[7][8]

Representative HPLC Method

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent provides good separation. For example:

-

Solvent A: Water with 0.1% Phosphoric Acid or Formic Acid

-

Solvent B: Acetonitrile[9]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (a UV scan should be performed to determine the λmax, likely around 280 nm for a catechol).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area versus concentration. Ensure the curve has a high coefficient of determination (R² > 0.999).

Practical Application: A Logic for Solvent Selection

The solubility data obtained is not merely academic. It directly informs critical decisions in the laboratory. The following diagram illustrates a decision-making process for solvent selection based on the intended application.

Caption: Decision tree for selecting an appropriate solvent system.

Safety and Handling

Halogenated phenolic compounds require careful handling due to their potential toxicity and corrosive nature.[10][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum; thicker neoprene or butyl rubber gloves should be considered for handling concentrated solutions).[11][12]

-

Engineering Controls: Handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Spill Response: Have spill kits readily available. For small spills, use an absorbent material. For larger spills, follow your institution's emergency procedures.

-

First Aid:

-

Skin Contact: Phenol can cause severe chemical burns and is readily absorbed through the skin. Immediately wash the affected area with copious amounts of water and seek medical attention. Some protocols recommend using polyethylene glycol (PEG-300 or PEG-400) for initial decontamination.[13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station and seek urgent medical attention.[13]

-

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a robust predictive framework can be established based on its molecular structure and the principles of intermolecular forces. It is predicted to be highly soluble in polar protic and aprotic solvents and moderately soluble in chlorinated solvents, with low solubility in nonpolar aromatic and aliphatic solvents. For definitive quantitative results, this guide provides a detailed, actionable protocol for solubility determination via the shake-flask method and HPLC analysis. By combining theoretical prediction with empirical verification, researchers can confidently select optimal solvent systems, enhancing the efficiency and success of their scientific endeavors.

References

- This compound: A Versatile Synthesis Intermediate. (n.d.).

- This compound | C6H4BrClO2. (n.d.). PubChem.

-